molecular formula C12H13BrN2O B12073841 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide

Cat. No.: B12073841
M. Wt: 281.15 g/mol
InChI Key: RNOADWRDYCPSDL-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide: is a heterocyclic compound with a fused indole ring system. Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: One synthetic route involves the Bartoli indole synthesis. Starting from acetophenone, a series of steps yield 1-bromo-4-ethyl-2-nitrobenzene, which can be further transformed into the bromo-indole .

Reaction Conditions:: The specific reaction conditions for the synthesis of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide may vary, but typical methods involve bromination and subsequent amide formation.

Industrial Production:: Industrial-scale production methods for this compound would depend on the specific application and demand. research and development in this area are ongoing.

Chemical Reactions Analysis

Reactions::

    Amide Formation: The reaction of the carboxylic acid with an amine to form the amide.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Amide Formation: Activation of the carboxylic acid (e.g., with EDC/HOBt) followed by reaction with an amine (e.g., isopropylamine).

Major Products:: The major product is 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications (e.g., anticancer agents).

    Industry: As a starting material for drug development.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound’s properties with related indole derivatives to understand its uniqueness.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16)

InChI Key

RNOADWRDYCPSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N

Origin of Product

United States

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